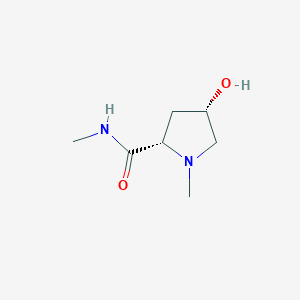
(2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring a hydroxyl group and a dimethylpyrrolidine ring, makes it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide typically involves chiral separation techniques. One effective approach is the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from its racemic mixture . This method eliminates the need for salinization and dissociation processes, making it more efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound can be scaled up using the optimized chiral separation method mentioned above. The process involves crystallization of the monohydrate form, which results in higher yield and improved atom economy .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
(2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in protein stability and folding pathways.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in glioma imaging, the compound acts as a tracer that can be taken up by tumor cells, allowing for high-contrast imaging . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-4-Fluoroproline: This compound is similar in structure but contains a fluorine atom instead of a hydroxyl group.
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: Another similar compound with a different functional group arrangement.
Uniqueness
(2S,4S)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a dimethylpyrrolidine ring. This combination of features makes it particularly valuable for applications requiring high specificity and stability.
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
(2S,4S)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(11)6-3-5(10)4-9(6)2/h5-6,10H,3-4H2,1-2H3,(H,8,11)/t5-,6-/m0/s1 |
Clé InChI |
DDGIXKHWOFWOJX-WDSKDSINSA-N |
SMILES isomérique |
CNC(=O)[C@@H]1C[C@@H](CN1C)O |
SMILES canonique |
CNC(=O)C1CC(CN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12875369.png)
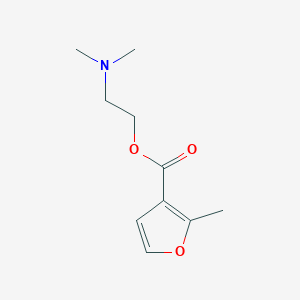
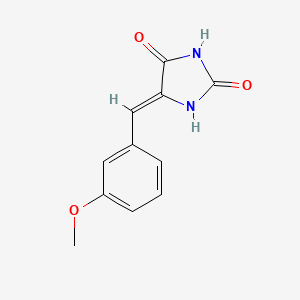

![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)
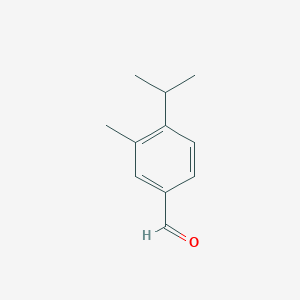
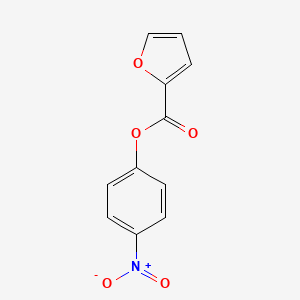
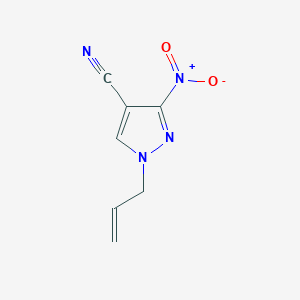
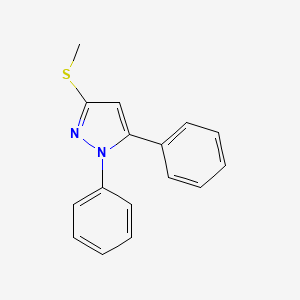
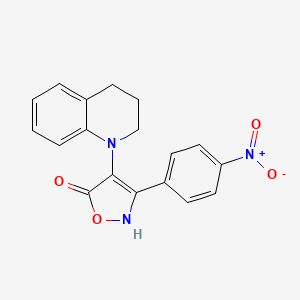
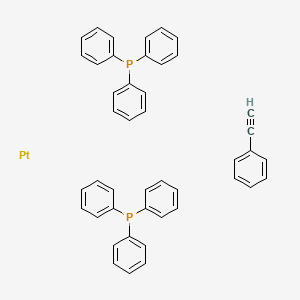
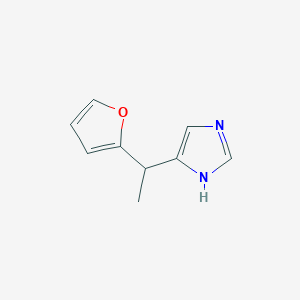
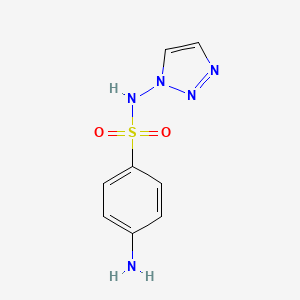
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
